
5-(2-furyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-furyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione is a chemical compound that has been extensively studied for its potential applications in various fields of science. This compound is commonly known as FTC and has been found to have several unique properties that make it a useful tool for researchers.
Applications De Recherche Scientifique
Condensation Reactions and Synthesis
- A study by Kozlov, Gusak, & Skatetskii (2006) explored the three-component condensation of 5-(2-furyl)-1,3-cyclohexanedione with 2-naphthylamine and aromatic or heteroaromatic aldehydes, producing hexahydrobenzo[a]-acridin-11-ones as mixtures of diastereoisomers.
- Strakovs et al. (2002) studied the reaction of 5-(2-furyl) derivatives with various amines, leading to the formation of 2-aminomethylene derivatives (Strakovs, Tonkikh, Petrova, Ryzhanova, & Palitis, 2002).
Antifungal and Antibacterial Properties
- A paper by Terzioğlu Klip et al. (2010) highlighted the synthesis of novel 1,2,4-triazolylmercaptoacetylthiosemicarbazides and their evaluation for antifungal activity, demonstrating varying degrees of effectiveness against various fungal species (Terzioğlu Klip, Çapan, Gürsoy, Uzun, & Şatana, 2010).
- Research by Iradyan et al. (2014) focused on synthesizing derivatives with antibacterial properties and studying their effects (Iradyan, Iradyan, Tamazyan, Aivazyan, Panosyan, Paronikyan, & Stepanyan, 2014).
Physical and Chemical Properties
- Tatyana et al. (2019) synthesized and evaluated the physical-chemical properties of certain triazole compounds, confirming their structure through various analytical methods (Tatyana, Kaplaushenko, Nagorna, & Antonina, 2019).
- A study by Xu et al. (2006) analyzed the crystal structure of a related compound, revealing insights into its molecular geometry and interactions (Xu, Liang-zhong, Shang, Yu-qing, Yu, Guan-Ping, Li, Kai, & Si, 2006).
Ring Opening Reactions
- The work by Šafár̆ et al. (2000) investigated the ring opening reaction of a furan derivative, leading to the formation of novel compounds (Šafár̆, Považanec, Prónayová, Baran, Kickelbick, Kožíšek, & Breza, 2000).
NMR Spectroscopy and Structure
- Afonin et al. (1987) conducted a study focusing on NMR spectra and structure elucidation of triazole compounds, providing detailed insights into their molecular conformations (Afonin, Voronov, Trzhtsinskaya, Rudakova, & Keiko, 1987).
Synthesis and Evaluation of Antimicrobial Agents
- Several studies have explored the synthesis of triazole derivatives and their evaluation as potential antimicrobial agents. This includes work by Ulusoy, Gürsoy, & Otük (2001) and Wang et al. (2011) who assessed the antibacterial and antiproliferative properties of these compounds (Ulusoy, Gürsoy, & Otük, 2001), (Wang, Tseng, Wu, Kaneko, Takayama, Kimura, Yang, Wu, Juang, & Wong, 2011).
Catalytic Cyclopropanation
- Miki et al. (2004) explored the catalytic cyclopropanation of alkenes via furan carbene complexes, demonstrating a novel approach in organic synthesis (Miki, Yokoi, Nishino, Kato, Washitake, Ohe, & Uemura, 2004).
Propriétés
IUPAC Name |
5-(furan-2-yl)-4-(1,2,4-triazol-1-yl)cyclohexane-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c16-8-4-9(11-2-1-3-18-11)12(10(17)5-8)15-7-13-6-14-15/h1-3,6-7,9,12H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWWLDYHIGNSOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(=O)CC1=O)N2C=NC=N2)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-furyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-N2-(4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2413247.png)


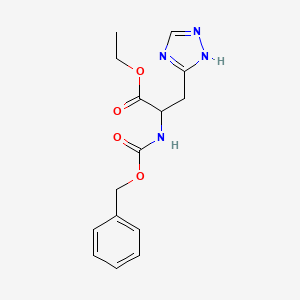
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-methylthiophene-2-sulfonamide](/img/structure/B2413254.png)
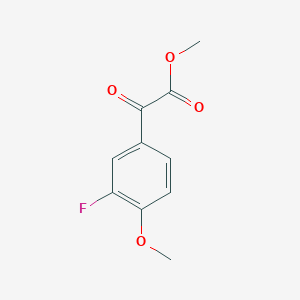
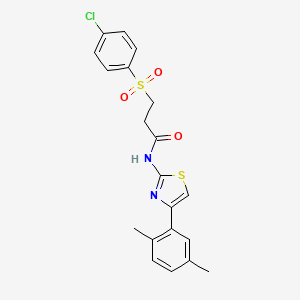
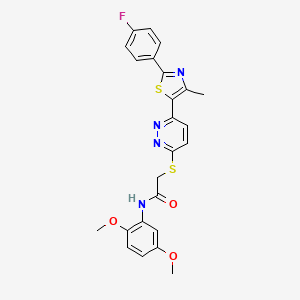
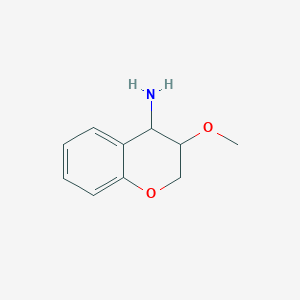
![N-butyl-2-{4-[(2-oxo-4-phenylquinazolin-1(2H)-yl)acetyl]piperazin-1-yl}acetamide](/img/structure/B2413261.png)
![8-Fluoro-3-(4-methylphenyl)-1-phenylpyrazolo[4,3-c]quinoline](/img/structure/B2413262.png)
![N-(4-fluorobenzyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2413264.png)

![3-benzyl-N-(4-butylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2413267.png)